![molecular formula C11H22ClN B1628300 4-Cyclohexylpiperidine hydrochloride CAS No. 60601-62-9](/img/structure/B1628300.png)
4-Cyclohexylpiperidine hydrochloride
Overview
Description
4-Cyclohexylpiperidine hydrochloride is a chemical compound with the molecular formula C11H22ClN . The average mass of this compound is 203.752 Da, and its monoisotopic mass is 203.144073 Da .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylpiperidine hydrochloride consists of a piperidine ring attached to a cyclohexyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .
Scientific Research Applications
Pharmacological Research
4-Cyclohexylpiperidine hydrochloride is used in pharmacological research due to its piperidine structure, which is a common feature in many pharmacophores. Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .
Proteomics Research
This compound is also used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. 4-Cyclohexylpiperidine hydrochloride can be used as a biochemical tool in this field to understand protein interactions and functions .
Safety and Hazards
The safety information available indicates that 4-Cyclohexylpiperidine hydrochloride may pose certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is structurally similar to phencyclidine (pcp), which primarily targets theNMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
PCP acts as a noncompetitive NMDA receptor antagonist , blocking the activity of the NMDA receptor . This blockage leads to anesthesia and analgesia without causing cardiorespiratory depression .
Biochemical Pathways
PCP’s antagonism of the NMDA receptor can affect various downstream effects, including altering synaptic plasticity and memory function .
Pharmacokinetics
Pcp, a structurally similar compound, is known to undergooxidative hydroxylation in the liver by CYP450 enzymes, followed by glucuronidation . It has an onset of action between 2-60 minutes, an elimination half-life of 7-46 hours, and a duration of action of 6-48 hours . It is excreted in the urine .
Result of Action
Based on its structural similarity to pcp, it may induce significant mind-altering effects . PCP can cause hallucinations, distorted perceptions of sounds, and violent behavior .
properties
IUPAC Name |
4-cyclohexylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERIFEZQOCIVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589983 | |
Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylpiperidine hydrochloride | |
CAS RN |
60601-62-9 | |
Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclohexylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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